Tetra-p-tolylsilane

Description

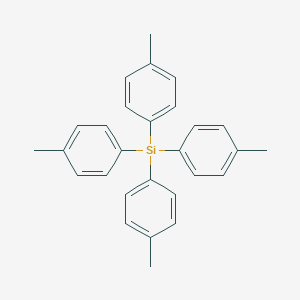

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-83-4 | |

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetra-p-tolylsilane?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-p-tolylsilane, an organosilicon compound with the chemical formula Si(C₆H₄CH₃)₄, is a symmetrical molecule where a central silicon atom is bonded to four p-tolyl groups. Its unique structural and electronic properties make it a compound of interest in various fields of chemical research, including materials science and synthetic chemistry. This guide provides an in-depth overview of the known physical and chemical properties of Tetra-p-tolylsilane, along with general experimental methodologies for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of Tetra-p-tolylsilane are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₈Si | [1] |

| Molecular Weight | 392.61 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 225-226 °C | [1] |

| Boiling Point | 477.9 °C at 760 mmHg | [1] |

| Density | 1.079 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| CAS Number | 1475-46-3 | [3] |

Note: Some reported values may vary slightly depending on the source and purity of the compound.

Synthesis of Tetra-p-tolylsilane

The most common method for the synthesis of Tetra-p-tolylsilane is the Grignard reaction.[4][5][6][7][8] This versatile method allows for the formation of carbon-silicon bonds.

Experimental Protocol: Grignard Reaction

Objective: To synthesize Tetra-p-tolylsilane from p-bromotoluene and silicon tetrachloride.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

p-Bromotoluene

-

Silicon tetrachloride (SiCl₄)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of p-bromotoluene in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent (p-tolylmagnesium bromide).

-

Once the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.

-

Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether/THF is then added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture of solvents) to yield pure Tetra-p-tolylsilane as a white crystalline solid.

Caption: Synthesis workflow for Tetra-p-tolylsilane via Grignard reaction.

Spectroscopic Characterization

The structure and purity of synthesized Tetra-p-tolylsilane are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Tetra-p-tolylsilane is expected to be relatively simple due to the molecule's high symmetry. It should exhibit a singlet for the methyl protons (around 2.3-2.4 ppm) and a set of signals in the aromatic region (typically two doublets, characteristic of a para-substituted benzene ring) for the phenyl protons.[1][9][10]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the quaternary silicon-bound carbon, and the aromatic carbons.[11] The high symmetry of the molecule simplifies the spectrum.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the central silicon atom in Tetra-p-tolylsilane.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Tetra-p-tolylsilane will display characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13][14][15][16] Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, methyl): ~2980-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

Si-C stretching: ~1100-1250 cm⁻¹ and other characteristic bands.

-

C-H bending (out-of-plane) for para-disubstituted benzene: ~800-850 cm⁻¹

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of Tetra-p-tolylsilane in the solid state.[17][18][19][20][21] This technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, confirming the tetrahedral arrangement of the four p-tolyl groups around the central silicon atom.

Caption: General workflow for the characterization of Tetra-p-tolylsilane.

Safety and Handling

Tetra-p-tolylsilane should be handled in accordance with standard laboratory safety procedures.[2][22][23][24]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetra-p-tolylsilane, along with standardized methodologies for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this compound, facilitating its safe and effective use in various research and development applications.

References

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. TETRA-P-TOLYLSILANE CAS#: 10256-83-4 [chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. leah4sci.com [leah4sci.com]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. mdpi.com [mdpi.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. assets.greenbook.net [assets.greenbook.net]

- 24. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of High-Purity Tetra-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for producing high-purity tetra-p-tolylsilane, an organosilicon compound with applications in various fields of chemical research and materials science. The focus is on providing detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable synthesis strategy for their needs.

Introduction

Tetra-p-tolylsilane, also known as tetrakis(4-methylphenyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to four p-tolyl groups. Its stable, tetrahedral structure and versatile reactivity make it a valuable building block in organic synthesis and a precursor for novel materials. Achieving high purity is often critical for its intended applications, necessitating carefully controlled synthesis and purification procedures. This guide will primarily focus on the Grignard reaction, a widely used and adaptable method for the formation of silicon-carbon bonds. A general overview of the Wurtz-Fittig reaction as an alternative approach will also be discussed.

Core Synthesis Methodologies

The synthesis of tetra-p-tolylsilane predominantly relies on the formation of silicon-carbon bonds through nucleophilic substitution at a silicon electrophile. The two most common approaches are the Grignard reaction and the Wurtz-Fittig reaction.

Grignard Reaction: A Robust and Versatile Approach

The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of tetra-p-tolylsilane synthesis, it involves the reaction of a p-tolylmagnesium halide (a Grignard reagent) with a suitable silicon precursor.

Reaction Scheme:

The overall reaction can be represented as follows:

4 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₄Si + 4 MgBrCl

This reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).

-

Reaction with a Silicon Precursor: The freshly prepared Grignard reagent is then reacted with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), to form tetra-p-tolylsilane.

Detailed Experimental Protocol (Adapted from the synthesis of analogous diaryldichlorosilanes[1])

This protocol is adapted for the synthesis of tetra-p-tolylsilane, emphasizing the stoichiometric requirements for complete substitution.

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Dry nitrogen or argon gas

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable solvent for recrystallization (e.g., toluene, xylenes, or a mixed solvent system like ethanol/dichloromethane)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

Part 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser (with a drying tube or connected to a nitrogen/argon line), a dropping funnel, and a magnetic stir bar. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

-

Initiation: Place magnesium turnings (a slight excess, e.g., 4.4 molar equivalents relative to SiCl₄) and a single crystal of iodine into the flask. The iodine helps to activate the magnesium surface.

-

Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

-

Grignard Formation: Prepare a solution of 4-bromotoluene (4.0 molar equivalents relative to SiCl₄) in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. Gentle warming with a water bath may be necessary to start the reaction.

-

Controlled Addition: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the p-tolylmagnesium bromide Grignard reagent.

Part 2: Synthesis of Tetra-p-tolylsilane

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Silicon Tetrachloride Addition: Prepare a solution of silicon tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur; maintain the temperature below 10 °C during the addition.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and a dilute solution of hydrochloric acid. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.

-

Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Recrystallization for High Purity: The crude solid product should be purified by recrystallization.[2]

-

Solvent Selection: The choice of solvent is crucial for effective purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Toluene or xylenes are often suitable for recrystallizing tetra-p-tolylsilane. A mixed solvent system, such as ethanol/dichloromethane, can also be effective.[2]

-

Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain high-purity tetra-p-tolylsilane.

Quantitative Data Summary

| Parameter | Grignard Synthesis with SiCl₄ |

| Starting Materials | 4-Bromotoluene, Magnesium, Silicon Tetrachloride |

| Key Reagents | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Grignard formation: Reflux; Reaction with SiCl₄: 0-10 °C to RT |

| Typical Yield | Moderate to Good (Specific yield data for the tetra-substituted product is not readily available in the provided search results, but analogous di-substituted products can have yields around 50-70% which can be extrapolated to be lower for the tetra-substituted product due to steric hindrance) |

| Purity | High purity achievable after recrystallization |

Experimental Workflow Diagram

Wurtz-Fittig Reaction: An Alternative Coupling Method

The Wurtz-Fittig reaction provides an alternative route to form silicon-carbon bonds. This reaction involves the coupling of an aryl halide and a halosilane in the presence of an alkali metal, typically sodium.

Reaction Scheme:

4 CH₃C₆H₄Cl + SiCl₄ + 8 Na → (CH₃C₆H₄)₄Si + 8 NaCl

General Considerations:

While conceptually straightforward, the Wurtz-Fittig reaction can be less selective than the Grignard method. Side reactions, such as the homocoupling of the aryl halide (forming bitolyl) or the reduction of the silicon halide, can reduce the yield of the desired tetra-p-tolylsilane. The reaction is typically carried out in a non-polar, high-boiling solvent like toluene or xylene.

Experimental Protocol (General Procedure):

-

Apparatus Setup: A similar setup to the Grignard reaction is used, ensuring anhydrous conditions.

-

Reactant Mixture: A mixture of p-chlorotoluene, silicon tetrachloride, and the solvent is prepared in the reaction flask.

-

Sodium Addition: Finely dispersed sodium metal is added portion-wise to the stirred reaction mixture at an elevated temperature. The reaction is often vigorous and requires careful control.

-

Reaction: The mixture is typically refluxed for several hours to ensure the reaction goes to completion.

-

Workup and Purification: The workup involves carefully quenching the excess sodium with an alcohol (e.g., ethanol or isopropanol), followed by filtration to remove the sodium chloride byproduct. The organic solution is then washed, dried, and the solvent is removed. The crude product would then be purified by recrystallization as described for the Grignard method.

Logical Relationship Diagram

Conclusion

For the synthesis of high-purity tetra-p-tolylsilane, the Grignard reaction is generally the preferred method due to its higher selectivity and more manageable reaction conditions compared to the Wurtz-Fittig reaction. Careful control of stoichiometry, rigorous exclusion of moisture, and a final purification step by recrystallization are critical for obtaining a product of high purity. This guide provides a detailed framework for researchers to successfully synthesize and purify tetra-p-tolylsilane for their specific research and development needs.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Tetra-p-tolylsilane

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of tetra-p-tolylsilane. Due to the limited availability of specific crystallographic data for tetra-p-tolylsilane in publicly accessible databases, this guide leverages data from the closely related and structurally analogous compound, tetraphenylsilane, to infer and discuss the expected structural characteristics. The guide includes a detailed summary of crystallographic data, a general experimental protocol for the synthesis and crystallization of tetra-aryl silanes, and a visualization of the molecular structure. This document aims to serve as a valuable resource for researchers in organosilicon chemistry and materials science.

Introduction

Tetra-p-tolylsilane is an organosilicon compound characterized by a central silicon atom bonded to four p-tolyl groups. The steric and electronic properties of the p-tolyl substituents are expected to significantly influence the molecular packing and overall crystal structure. Understanding these structural details is crucial for applications in materials science, where such molecules can serve as building blocks for polymers and functional materials. This guide provides an in-depth analysis of its expected structural features, drawing parallels with the well-characterized tetraphenylsilane.

Crystal Structure and Molecular Geometry

Crystallographic Data of Tetraphenylsilane (as a proxy)

The crystallographic data for tetraphenylsilane is summarized in the table below. It is anticipated that tetra-p-tolylsilane would crystallize in a similar system, potentially with larger unit cell dimensions to accommodate the additional methyl groups.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| a (Å) | 11.466(7) |

| b (Å) | 11.466(7) |

| c (Å) | 7.083(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 931.2 |

| Z | 2 |

Molecular Geometry of Tetraphenylsilane (as a proxy)

The molecular geometry of tetra-aryl silanes is characterized by a tetrahedral arrangement of the four aryl groups around the central silicon atom. The bond lengths and angles are influenced by the electronic nature and steric bulk of the substituents.

| Bond/Angle | Value |

| Si-C (Å) | 1.872(7) |

| C-C (aromatic, mean) (Å) | 1.383 |

| C-Si-C (°) | 107.9(3) - 110.2(3) |

| Si-C-C (°) | 121.0(5) - 121.5(5) |

Experimental Protocols

Synthesis of Tetra-p-tolylsilane

A general and widely used method for the synthesis of tetra-aryl silanes is the Grignard reaction. A detailed protocol is outlined below.

Workflow for the Synthesis of Tetra-p-tolylsilane

Detailed Steps:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding p-tolylmagnesium bromide.

-

Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath, and a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is refluxed for several hours.

-

Workup and Isolation: The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-benzene, to yield pure crystals of tetra-p-tolylsilane.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Workflow for Single Crystal Growth

Solubility of Tetra-p-tolylsilane in common organic solvents.

An In-depth Technical Guide to the Solubility of Tetra-p-tolylsilane in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of tetra-p-tolylsilane. While specific quantitative solubility data for tetra-p-tolylsilane is not extensively documented in publicly available literature, this document outlines the compound's general solubility profile based on its chemical structure. Furthermore, it offers a comprehensive, standardized experimental protocol for determining the solubility of solid organic compounds like tetra-p-tolylsilane, enabling researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in various research and development applications.

Introduction to Tetra-p-tolylsilane

Tetra-p-tolylsilane (CAS No. 10256-83-4) is an organosilicon compound with a central silicon atom bonded to four p-tolyl (4-methylphenyl) groups. Its chemical structure, featuring bulky, nonpolar aromatic groups, results in a hydrophobic nature.[1] This characteristic is a primary determinant of its solubility profile, suggesting that it is likely to be soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of tetra-p-tolylsilane's solubility can be inferred. The nonpolar nature of the molecule suggests good solubility in solvents with low polarity and poor solubility in highly polar solvents.

Table 1: Predicted Qualitative Solubility of Tetra-p-tolylsilane

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar aromatic structure promotes favorable intermolecular interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving nonpolar and moderately polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Can dissolve a wide range of nonpolar and some polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Intermediate polarity may allow for some dissolution. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen bonding of alcohols are unfavorable for dissolving the nonpolar tetra-p-tolylsilane. |

| Water | H₂O | Very Low / Insoluble | The extreme polarity of water and its hydrogen-bonding network will not favorably interact with the hydrophobic solute. |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for tetra-p-tolylsilane. The absence of this data highlights the need for experimental determination to support research and development activities requiring precise solubility information.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as tetra-p-tolylsilane. The "shake-flask" or static equilibrium method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of tetra-p-tolylsilane in a given organic solvent at a specific temperature.

Materials:

-

Tetra-p-tolylsilane (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetra-p-tolylsilane to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) to determine the concentration of tetra-p-tolylsilane.

-

A calibration curve should be prepared using standard solutions of known concentrations of tetra-p-tolylsilane in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Tetra-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-p-tolylsilane, an organosilicon compound with a central silicon atom bonded to four p-tolyl groups, possesses a unique molecular architecture that suggests significant thermal stability. This technical guide aims to provide a comprehensive overview of the thermal properties of tetra-p-tolylsilane, with a focus on its thermal stability and decomposition temperature. Due to a lack of specific publicly available experimental data for tetra-p-tolylsilane, this guide will establish a framework for understanding its potential thermal behavior based on related organosilicon compounds. It will also outline the detailed experimental protocols necessary for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for researchers interested in the application of tetra-p-tolylsilane in fields requiring high-temperature stability.

Introduction

Organosilicon compounds are of significant interest across various scientific and industrial domains due to their unique chemical and physical properties, including high thermal stability. Tetra-p-tolylsilane (C₂₈H₂₈Si), also known as tetrakis(4-methylphenyl)silane, is a crystalline solid with a high melting point, suggesting strong intermolecular forces and a stable molecular structure. Its potential for high thermal stability makes it a candidate for applications in high-temperature polymers, as a synthetic intermediate for thermally robust materials, and in other areas where thermal degradation is a critical concern.

This guide will delve into the theoretical aspects of its thermal stability, provide detailed methodologies for its experimental determination, and present a logical workflow for its analysis.

Theoretical Considerations for Thermal Stability

The thermal stability of tetra-p-tolylsilane is anticipated to be high due to several structural features:

-

Strength of the Silicon-Carbon Bond: The Si-C bond is generally strong and resistant to homolytic cleavage.

-

Aromatic Moieties: The four p-tolyl groups are aromatic and inherently stable. The delocalized π-electron systems of the aryl rings contribute to the overall stability of the molecule.

-

Steric Hindrance: The bulky p-tolyl groups sterically shield the central silicon atom, protecting it from chemical attack and potentially hindering decomposition pathways.

-

Symmetrical Tetrahedral Structure: The highly symmetrical tetrahedral arrangement of the p-tolyl groups around the silicon atom contributes to a stable, low-energy conformation.

The primary decomposition pathway for tetra-p-tolylsilane under inert atmosphere is expected to involve the homolytic cleavage of the Si-C bonds at elevated temperatures, leading to the formation of radical species. In an oxidative atmosphere, the decomposition would likely be more complex, involving oxidation of the tolyl groups and the silicon center.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of tetra-p-tolylsilane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperature of a material.

Experimental Methodology:

-

Sample Preparation: A small amount of finely ground, high-purity tetra-p-tolylsilane (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: High-purity nitrogen or argon (for inert atmosphere analysis) or air/oxygen (for oxidative stability studies) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). An initial isothermal step at a low temperature (e.g., 100 °C) may be included to remove any residual solvent or moisture.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the composition of the final decomposition products.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Methodology:

-

Sample Preparation: A small, accurately weighed sample of tetra-p-tolylsilane (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min). For melting point determination, a single heating ramp is typically sufficient.

-

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): The temperature at which the endothermic melting peak occurs.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Other Thermal Transitions: Any other endothermic or exothermic events that may indicate phase changes or reactions prior to decomposition.

-

Data Presentation (Hypothetical)

Table 1: Thermogravimetric Analysis (TGA) Data for Tetra-p-tolylsilane

| Parameter | Value (°C) | Atmosphere |

| Onset Decomposition Temperature (T_onset) | Data to be determined | Inert (N₂) |

| Peak Decomposition Temperature (T_peak) | Data to be determined | Inert (N₂) |

| 5% Mass Loss Temperature (T₅) | Data to be determined | Inert (N₂) |

| 10% Mass Loss Temperature (T₁₀) | Data to be determined | Inert (N₂) |

| Residual Mass at 800 °C (%) | Data to be determined | Inert (N₂) |

| Onset Decomposition Temperature (T_onset) | Data to be determined | Oxidative (Air) |

| Peak Decomposition Temperature (T_peak) | Data to be determined | Oxidative (Air) |

| Residual Mass at 800 °C (%) | Data to be determined | Oxidative (Air) |

Table 2: Differential Scanning Calorimetry (DSC) Data for Tetra-p-tolylsilane

| Parameter | Value |

| Melting Point (T_m) (°C) | Data to be determined |

| Enthalpy of Fusion (ΔH_f) (J/g) | Data to be determined |

| Other Thermal Transitions | Data to be determined |

Visualization of Experimental Workflow

The logical flow of experiments to characterize the thermal stability of tetra-p-tolylsilane can be visualized as follows:

Caption: Experimental workflow for determining the thermal stability of tetra-p-tolylsilane.

Conclusion

While direct experimental data on the thermal stability and decomposition temperature of tetra-p-tolylsilane is currently limited in publicly accessible literature, its molecular structure strongly suggests a high degree of thermal robustness. The experimental protocols for TGA and DSC outlined in this guide provide a clear and detailed pathway for the comprehensive thermal characterization of this promising organosilicon compound. The resulting data will be invaluable for researchers and professionals considering tetra-p-tolylsilane for applications where high-temperature performance is a critical requirement. Further research to generate and publish this data is highly encouraged to unlock the full potential of this molecule.

A Technical Guide to the Synthesis of Novel Tetra-p-tolylsilane Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives of tetra-p-tolylsilane, a unique scaffold with potential applications in medicinal chemistry and drug development. The tetrahedral and sterically hindered nature of the tetra-p-tolylsilane core offers a three-dimensional framework for the precise spatial presentation of functional groups, making it an attractive starting point for the design of new therapeutic agents. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant workflows for the exploration of this promising class of compounds.

Core Synthesis and Derivatization Strategies

The synthesis of functionalized tetra-p-tolylsilane derivatives can be approached through two primary strategies: de novo synthesis from functionalized precursors or post-synthetic modification of the parent tetra-p-tolylsilane molecule. While the former can provide access to a wide range of derivatives, the latter is often more practical for generating a library of analogs from a common intermediate. This guide focuses on the post-synthetic functionalization of a pre-formed tetraarylsilane core, a strategy that has been successfully applied to the closely related tetraphenylsilane.[1][2]

A key strategy for derivatization involves the introduction of versatile functional handles onto the aryl rings via electrophilic aromatic substitution. The methyl groups of the tolyl substituents are ortho,para-directing, which can influence the regioselectivity of these reactions.[3][4][5][6] Once initial functionalization is achieved, a cascade of further derivatives can be synthesized.

Below is a generalized workflow for the synthesis and subsequent screening of a library of tetra-p-tolylsilane derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of tetraphenylsilane derivatives and are proposed as a starting point for the synthesis of analogous tetra-p-tolylsilane derivatives.[1][2] Researchers should note that reaction conditions may require optimization for the tolyl-substituted system.

Synthesis of Tetra(4-bromophenyl)silane (as an analogue for Tetra(bromo-p-tolyl)silane)

This initial halogenation step is critical for introducing a versatile functional handle for subsequent cross-coupling or lithiation reactions.

-

Materials: Tetraphenylsilane, Bromine, Iron(III) bromide, Dichloromethane.

-

Procedure:

-

Dissolve tetraphenylsilane in dichloromethane in a round-bottom flask protected from light.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture at room temperature.

-

Continue stirring for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/chloroform) to yield the desired tetra(4-bromophenyl)silane.

-

Synthesis of Tetrakis(4-hydroxyphenyl)silane (as an analogue for Tetrakis(hydroxy-p-tolyl)silane)

This protocol utilizes a lithium-halogen exchange followed by reaction with a borate ester and subsequent oxidation.

-

Materials: Tetrakis(4-bromophenyl)silane, n-Butyllithium, Trimethyl borate, Sodium hydroxide, Hydrogen peroxide (30%), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve tetrakis(4-bromophenyl)silane in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add trimethyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of aqueous sodium hydroxide (3 M), followed by the slow addition of 30% hydrogen peroxide.

-

Heat the mixture at reflux for 1 hour.

-

After cooling, acidify the aqueous layer with HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the product, typically by column chromatography or recrystallization.[1]

-

Synthesis of Tetrakis(4-carboxyphenyl)silane (as an analogue for Tetrakis(carboxy-p-tolyl)silane)

This procedure involves the carboxylation of the aryllithium intermediate with carbon dioxide.

-

Materials: Tetrakis(4-bromophenyl)silane, n-Butyllithium, Dry CO2 gas, Tetrahydrofuran (THF).

-

Procedure:

-

Generate the tetra-lithiated intermediate from tetrakis(4-bromophenyl)silane as described in Protocol 2, step 1 and 2.

-

Bubble dry carbon dioxide gas through the solution at -78 °C for several hours.

-

Allow the reaction to warm to room temperature while maintaining the CO2 stream.

-

Acidify the reaction mixture with aqueous HCl (1 M).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tetra-carboxylic acid.[1]

-

Quantitative Data Summary

The following tables summarize representative data for key tetraphenylsilane derivatives, which can serve as a benchmark for the expected outcomes of tetra-p-tolylsilane derivatization.

Table 1: Synthesis Yields of Tetraphenylsilane Derivatives

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| Tetrakis(4-bromophenyl)silane | Tetraphenylsilane | Br₂, FeBr₃ | ~70-80% | [1] |

| Tetrakis(4-hydroxyphenyl)silane | Tetrakis(4-bromophenyl)silane | 1. n-BuLi, 2. B(OMe)₃, 3. H₂O₂, NaOH | ~60-70% | [1] |

| Tetrakis(4-carboxyphenyl)silane | Tetrakis(4-bromophenyl)silane | 1. n-BuLi, 2. CO₂ | ~50-60% | [1] |

| Tetrakis[(4-hydroxymethyl)phenyl]silane | Tetrakis(4-formylphenyl)silane | NaBH₄ | >90% | [2] |

| Tetrakis[(4-chloromethyl)phenyl]silane | Tetrakis[(4-hydroxymethyl)phenyl]silane | SOCl₂ | 76% | [1] |

Table 2: Spectroscopic Data for Key Intermediates (Analogues)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Tetrakis(4-bromophenyl)silane | 7.60 (d, 8H), 7.45 (d, 8H) | 137.9, 132.8, 131.9, 125.1 |

| Tetrakis(4-hydroxyphenyl)silane | 7.40 (d, 8H), 6.85 (d, 8H), 5.0 (s, 4H, -OH) | 158.8, 137.5, 124.3, 115.4 |

| Tetrakis[(4-chloromethyl)phenyl]silane | 7.55 (d, 8H), 7.42 (d, 8H), 4.61 (s, 8H) | Not Reported |

Note: NMR data is for tetraphenylsilane derivatives and may vary for tetra-p-tolylsilane derivatives. Data sourced from Fournier et al. (2003).[1]

Application in Drug Discovery: A Conceptual Framework

While specific biological activities for tetra-p-tolylsilane derivatives are not yet extensively documented in publicly available literature, the rigid, tetrahedral scaffold is of significant interest for applications where precise 3D positioning of pharmacophores is desired. Potential therapeutic areas could include protease inhibition, receptor antagonism, or the development of protein-protein interaction modulators, where the tetra-p-tolylsilane core could serve as a non-peptidic scaffold.

The workflow for identifying bioactive derivatives would typically follow the pathway illustrated below.

This guide provides a foundational framework for the synthesis and exploration of novel tetra-p-tolylsilane derivatives. The methodologies presented, adapted from robust procedures for analogous compounds, offer a clear path to generating a diverse chemical library for screening in various drug discovery programs. The unique structural properties of the tetra-p-tolylsilane core warrant further investigation into its potential as a novel scaffold in medicinal chemistry.

References

In-Depth Technical Guide: Safety and Handling of Tetra-p-tolylsilane (CAS Number 10256-83-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetra-p-tolylsilane (CAS No. 10256-83-4), a versatile organosilicon compound. The following sections detail its chemical and physical properties, hazard classifications, handling and storage procedures, and emergency protocols. This document is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely.

Chemical Identification and Physical Properties

Tetra-p-tolylsilane, also known as tetrakis(4-methylphenyl)silane, is an organosilane compound with a central silicon atom bonded to four p-tolyl groups.

| Property | Value | Reference |

| CAS Number | 10256-83-4 | [1] |

| Molecular Formula | C₂₈H₂₈Si | [1] |

| Molecular Weight | 392.61 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 225-229 °C | [2] |

| Boiling Point | 477.9 °C at 760 mmHg | [3] |

| Density | 1.079 g/cm³ | [3] |

| Flash Point | 229.7 °C | |

| Solubility | Insoluble in water. | [2] |

Hazard Identification and GHS Classification

Tetra-p-tolylsilane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Experimental Protocols: Safe Handling and Storage

Given the air-sensitive nature of many organosilicon compounds and the specific hazards of Tetra-p-tolylsilane, the following handling and storage protocols are recommended.

Engineering Controls and Personal Protective Equipment (PPE)

A generalized workflow for handling air-sensitive reagents, adaptable for Tetra-p-tolylsilane, is outlined below.

Methodology:

-

Work Area: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon)[7][8][9].

-

Personal Protective Equipment (PPE):

-

Handling:

-

For transfers, utilize air-free techniques such as a Schlenk line or syringe/cannula transfer under an inert gas atmosphere to prevent exposure to moisture and air[7][8][9].

-

Avoid inhalation of dust. If handling the solid outside of a glovebox, use a respirator with an appropriate particulate filter.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[6].

-

Keep away from oxidizing agents and sources of ignition.

-

First Aid Measures

The following diagram illustrates the recommended first aid response to exposure.

Methodology:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[2].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

-

Inhalation: Move the exposed individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison control center or seek medical attention if you feel unwell[2].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

Methodology:

-

Spill Response:

-

Evacuate all non-essential personnel from the spill area.

-

Ensure the area is well-ventilated.

-

Wear the appropriate personal protective equipment (PPE) as outlined in section 4.1.

-

For solid spills, carefully sweep or scoop the material to avoid creating dust.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of waste Tetra-p-tolylsilane and any contaminated materials in a sealed, properly labeled container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

-

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and proper laboratory technique. Always consult the most recent Safety Data Sheet (SDS) before working with Tetra-p-tolylsilane and ensure you are fully trained in the handling of air-sensitive and hazardous materials.

References

- 1. Tetrakis(4-methylphenyl)silane | C28H28Si | CID 233882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18881-91-9 Name: TETRAKIS(4-(DIMETHYLAMINO)PHENYL)SILANE [xixisys.com]

- 3. TETRA-P-TOLYLSILANE CAS#: 10256-83-4 [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

An In-depth Technical Guide to the Electronic Properties of Tetra-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-p-tolylsilane, a tetra-substituted organosilane, is a molecule of interest in the field of organic electronics and materials science. Its molecular structure, characterized by a central silicon atom bonded to four p-tolyl groups, imparts unique electronic and physical properties. This technical guide provides a comprehensive overview of the electronic characteristics of tetra-p-tolylsilane, including its synthesis, theoretical electronic properties, and the experimental methodologies used for their characterization. Due to the limited availability of direct experimental data for tetra-p-tolylsilane in publicly accessible literature, this guide also presents generalized protocols and discusses the expected electronic behavior based on computational studies and data from analogous compounds.

Introduction

Organosilanes, compounds containing carbon-silicon bonds, have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Their properties can be finely tuned through the modification of the organic substituents attached to the silicon atom. Tetra-p-tolylsilane (C₂₈H₂₈Si) is a noteworthy example, possessing a three-dimensional, non-planar structure that can influence its packing in the solid state and, consequently, its charge transport properties. Understanding the fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential, electron affinity, and charge carrier mobility, is crucial for designing and fabricating efficient electronic devices.

Synthesis of Tetra-p-tolylsilane

The primary synthetic route to tetra-p-tolylsilane is through a Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent with silicon tetrachloride.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of Tetra-p-tolylsilane.

Detailed Experimental Protocol

The following is a generalized protocol for the synthesis of tetra-p-tolylsilane based on standard Grignard reaction procedures for analogous compounds.

Materials:

-

p-Tolyl bromide

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or other suitable solvent for recrystallization

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to be free of moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve p-tolyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the p-tolyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining p-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve silicon tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A 4:1 molar ratio of the Grignard reagent to silicon tetrachloride should be used to favor the formation of the tetra-substituted product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The organic layer contains the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude tetra-p-tolylsilane by recrystallization from a suitable solvent such as hexane to yield a crystalline solid.

-

Electronic Properties

The electronic properties of tetra-p-tolylsilane are determined by its molecular structure. The tetrahedral arrangement of the p-tolyl groups around the central silicon atom leads to a non-planar structure, which can disrupt π-π stacking in the solid state, potentially influencing its charge transport characteristics.

Theoretical Electronic Properties

While specific experimental data for tetra-p-tolylsilane is scarce, Density Functional Theory (DFT) calculations are a powerful tool to predict its electronic properties.

Table 1: Predicted Electronic Properties of Tetra-p-tolylsilane (Illustrative based on DFT calculations of similar compounds)

| Property | Predicted Value (Illustrative) | Method of Determination |

| Ionization Potential (IP) | ~ 7.0 - 8.0 eV | DFT Calculation |

| Electron Affinity (EA) | ~ 0.5 - 1.5 eV | DFT Calculation |

| HOMO Energy Level | ~ -5.5 to -6.5 eV | DFT Calculation |

| LUMO Energy Level | ~ -1.0 to -2.0 eV | DFT Calculation |

| HOMO-LUMO Gap (Band Gap) | ~ 4.0 - 5.0 eV | DFT Calculation |

Note: These are estimated values based on typical ranges for similar organosilane compounds and should be confirmed by specific experimental or computational studies on tetra-p-tolylsilane.

Experimental Characterization of Electronic Properties

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light at different wavelengths.

Experimental Protocol (Generalized):

-

Sample Preparation: Prepare a dilute solution of tetra-p-tolylsilane in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the tetra-p-tolylsilane solution over a wavelength range that covers the expected absorption (e.g., 200-800 nm).

-

-

Data Analysis: The onset of the lowest energy absorption band can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Experimental Protocol (Generalized):

-

Setup:

-

Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

-

Measurement:

-

Dissolve a small amount of tetra-p-tolylsilane in the electrolyte solution.

-

Scan the potential of the working electrode and record the resulting current. The scan should cover a range where the oxidation and reduction of the compound are expected to occur.

-

-

Data Analysis:

-

The onset of the oxidation and reduction peaks can be used to determine the HOMO and LUMO energy levels, respectively, relative to the vacuum level using the following empirical formulas (with ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard, often assumed to have an absolute energy of -4.8 eV relative to the vacuum level):

-

E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = -[E_red(onset) vs Fc/Fc⁺ + 4.8]

-

-

The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels.

-

Logical Relationship for Determining Electronic Energy Levels

Caption: Relationship between experimental techniques and calculated electronic properties.

Charge Carrier Mobility

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. It describes how quickly an electron or hole can move through a material when an electric field is applied. The non-planar structure of tetra-p-tolylsilane may hinder close packing in the solid state, which could lead to lower mobility compared to planar molecules that can form well-ordered π-stacked structures.

Methods for Measuring Charge Carrier Mobility:

-

Time-of-Flight (TOF): A direct method to measure mobility in thin films.

-

Field-Effect Transistor (FET) characteristics: Mobility can be extracted from the transfer characteristics of an OFET device fabricated with tetra-p-tolylsilane as the active layer.

-

Space-Charge-Limited Current (SCLC): Mobility is determined from the current-voltage characteristics of a single-carrier device.

Due to the lack of experimental data, a quantitative value for the charge carrier mobility of tetra-p-tolylsilane cannot be provided at this time. However, it is anticipated to be in the range typical for amorphous or polycrystalline small molecule organic semiconductors.

Conclusion

Tetra-p-tolylsilane is a molecule with potential for applications in organic electronics, primarily due to the tunability of its properties through the versatile chemistry of silicon. This technical guide has outlined the synthesis and the key electronic properties of this compound. While direct experimental data remains limited, the provided theoretical framework and generalized experimental protocols offer a solid foundation for researchers and scientists to explore the potential of tetra-p-tolylsilane and its derivatives. Further experimental and computational studies are necessary to fully elucidate its electronic structure and charge transport characteristics to unlock its full potential in next-generation electronic devices.

The Tolyl Group: A Linchpin in Tuning Organosilicon Properties for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific organic moieties onto a silicon scaffold is a cornerstone of modern materials science and medicinal chemistry. Among these, the tolyl group, a functional group derived from toluene, offers a unique combination of steric and electronic properties that significantly influence the characteristics of organosilicon compounds. This technical guide provides a comprehensive analysis of the role of the tolyl group in modulating the physicochemical and biological properties of organosilanes, polysiloxanes, and other silicon-containing molecules. Through a detailed examination of experimental data, reaction protocols, and mechanistic pathways, this document serves as a critical resource for professionals engaged in the design and synthesis of next-generation organosilicon materials and therapeutics.

Introduction: The Significance of the Tolyl Moiety

Organosilicon compounds have found widespread applications ranging from high-performance polymers to bioactive molecules, owing to the versatility of the silicon atom.[1] The properties of these compounds can be precisely tuned by the nature of the organic substituents attached to the silicon center. The tolyl group (CH₃C₆H₄–), existing as ortho-, meta-, or para-isomers, provides a nuanced alternative to the more commonly studied phenyl group.[2] The additional methyl group on the aromatic ring introduces both steric hindrance and electronic effects (hyperconjugation and inductive effects) that can profoundly alter a molecule's reactivity, stability, and intermolecular interactions. This guide will delve into these effects, providing a detailed understanding of how the tolyl group can be leveraged to achieve desired properties in organosilicon compounds.

Physicochemical Properties Modulated by the Tolyl Group

The presence of a tolyl group in place of a phenyl group can lead to measurable differences in the thermal, optical, and electronic properties of organosilicon compounds.

Thermal Stability

The introduction of aryl groups, in general, enhances the thermal stability of polysiloxanes compared to their alkyl-substituted counterparts. The bulky nature of the tolyl group can further enhance this stability by restricting chain mobility and inhibiting degradation pathways. While direct comparative data for tolyl- versus phenyl-substituted polysiloxanes is not abundant, studies on phenyl-containing polysiloxanes show a significant increase in thermal stability.[3][4] It is known that the presence of phenyl groups in a silicone resin structure increases their thermostability to 200-250 °C compared to 180-200 °C for methyl silicone resins.[3] The additional methyl group in the tolyl substituent is expected to contribute to this trend due to increased steric hindrance.

Optical and Electronic Properties

The tolyl group's electronic-donating nature influences the optical and electronic properties of organosilicon compounds. In a study comparing tolyl-substituted siloles with their phenyl-substituted analogs, the substitution of weakly electron-donating p-methyl groups on the peripheral aryl rings resulted in slight red shifts in absorption and emission maxima, a slight enhancement of luminescence quantum yields, and slightly longer luminescence lifetimes.[5]

Table 1: Comparison of Photophysical and Electrochemical Properties of Phenyl- and Tolyl-Substituted Siloles [5]

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Oxidation Potential (V) |

| 1,1-dimethyl-2,3,4,5-tetraphenylsilole | 365 | 485 | 1.2 | +0.85 |

| 1,1-dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole | 370 | 490 | 1.5 | +0.88 |

| 1,1-dimethyl-2,3,4,5-tetra(p-methylphenyl)silole | 375 | 495 | 1.8 | +0.90 |

Table 2: Physicochemical Properties of Triethoxy(p-tolyl)silane [6][7]

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₃Si |

| Molecular Weight | 254.40 g/mol |

| Appearance | Colorless liquid |

| Refractive Index (at 25°C) | 1.46 |

| Specific Gravity | 0.99 |

| Purity (typical) | >95.0% (GC) |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis of Tolyl-Containing Organosilicon Compounds

The synthesis of tolyl-substituted organosilicon compounds often employs standard organometallic reactions, with the Grignard reaction being a prominent method.

Grignard Reaction

The Grignard reaction provides a versatile route to form silicon-carbon bonds. The reaction of a tolyl magnesium halide with a silicon halide is a common method for introducing the tolyl group.

This protocol describes the synthesis of di-m-tolyl-silane via a Grignard reaction followed by reduction.

Part 1: Synthesis of Di-m-tolyl-dichlorosilane via Grignard Reaction [8]

-

Materials:

-

m-Chlorotoluene

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane (for initiation)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Slowly add a solution of m-chlorotoluene in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous THF to the Grignard reagent. A vigorous reaction will occur.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then reflux for 2 hours.

-

Cool the reaction mixture and filter to remove magnesium salts.

-

Distill the filtrate under reduced pressure to isolate di-m-tolyl-dichlorosilane.

-

Part 2: Reduction of Di-m-tolyl-dichlorosilane

-

Materials:

-

Di-m-tolyl-dichlorosilane

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of di-m-tolyl-dichlorosilane in anhydrous diethyl ether to the LAH suspension.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting di-m-tolyl-silane by vacuum distillation.

-

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for creating functionalized organosilanes. Tolyl-containing hydrosilanes can be used to introduce the tolyl-silyl moiety onto various substrates. Platinum complexes, such as Karstedt's catalyst, are commonly used to catalyze this reaction.[9]

-

Materials:

-

p-Tolylsilane

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

-

Anhydrous toluene

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene, 1-octene, and p-tolylsilane.

-

Add a catalytic amount of Karstedt's catalyst solution (typically 1-10 ppm Pt relative to the alkene).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by GC or NMR spectroscopy.

-

Upon completion, the reaction mixture can be purified by passing through a short plug of silica gel to remove the catalyst, followed by vacuum distillation to isolate the product, 1-(p-tolylsilyl)octane.

-

The Tolyl Group in Bioactive Organosilicon Compounds

The incorporation of silicon into drug molecules is a growing strategy in medicinal chemistry to enhance pharmacological profiles.[10] The tolyl group, with its specific steric and electronic characteristics, can play a crucial role in modulating the bioactivity of these compounds.

Anticancer Activity

Silatranes, a class of organosilicon compounds with a hypervalent silicon atom, have shown promising biological activities, including antitumor effects.[11] The nature of the substituent on the silicon atom is a key determinant of this activity. While specific data on tolyl-substituted silatranes as anticancer agents is limited, the principles of drug design suggest that the tolyl group could be used to optimize interactions with biological targets.